molecular formula C18H21ClN4O2 B2785104 N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226457-07-3

N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2785104
M. Wt: 360.84
InChI Key: LPCMHYLCSQPLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It also has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methyl and pyrrolidin-1-yl groups at the 2 and 6 positions of the pyrimidine ring, and the attachment of the 2-chlorobenzyl and acetamide groups. However, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrimidine and pyrrolidine rings would contribute to the rigidity of the molecule, while the various substituents would likely affect its overall polarity and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid. The chlorobenzyl group might undergo nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present.


Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity of Derivatives: A study by Hossan et al. (2012) in "Molecules" focused on synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing a similar structural framework. These compounds exhibited good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Properties

  • Synthesis and Anticancer Activity: The work by Su et al. (1986) in "Journal of Medicinal Chemistry" involved the synthesis of analogues like N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin), showing significant anticancer activity in vitro and in vivo (Su et al., 1986).

Plant Growth Stimulation

  • Plant Growth Stimulation Effects: A 2019 study by Pivazyan et al. in "Russian Journal of General Chemistry" explored new derivatives containing a pyrimidine fragment, revealing a pronounced plant growth-stimulating effect (Pivazyan et al., 2019).

Antifolate and Antitumor Activities

  • Design and Synthesis for Antitumor Activity: Gangjee et al. (2000) in "Journal of Medicinal Chemistry" designed a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent, using a similar chemical structure (Gangjee et al., 2000).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Analysis and Ligand-Protein Interactions: A study by Mary et al. (2020) in "Chemical Papers" involved synthetic routes and vibrational spectra analysis of similar compounds, alongside exploring their potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Synthesis of Novel Heterocyclic Compounds

  • Synthesis and Anti Microbial Activity: Research by Nunna et al. (2014) focused on synthesizing novel heterocyclic compounds with sulfamido moiety, evaluating their antibacterial and antifungal activities (Nunna et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.


properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(21-13)23-8-4-5-9-23)25-12-16(24)20-11-14-6-2-3-7-15(14)19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMHYLCSQPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.